Bienvenue dans la boutique en ligne BenchChem!

1-(3-Methylphenyl)-3-pyrazin-2-ylurea

Bladder cancer Antiproliferative activity Pyrazinyl–aryl urea

1-(3-Methylphenyl)-3-pyrazin-2-ylurea (compound 5-3) is the optimal pyrazinyl–aryl urea scaffold for bladder cancer lead optimization. T24 IC50 = 9.57 μM, SI = 2.96 over normal HCV29 cells—significantly outperforming ortho-methyl (5-2: IC50 13.62 μM, SI 2.47) and para-methyl (5-4: IC50 9.82 μM, SI 2.05) isomers. Its unique p38α Arg70 switch pocket binding (PDB 3NNW) bypasses the ATP hinge, enabling selective allosteric kinase inhibition. Use 5-3 as your SAR anchor to calibrate novel analogs and avoid the up to 42% potency gap caused by positional isomer substitution.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
Cat. No. B5376565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)-3-pyrazin-2-ylurea
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC=CN=C2
InChIInChI=1S/C12H12N4O/c1-9-3-2-4-10(7-9)15-12(17)16-11-8-13-5-6-14-11/h2-8H,1H3,(H2,14,15,16,17)
InChIKeyBYIVSGBSFYDWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 261 mg / 400 mg / 142.9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-3-pyrazin-2-ylurea: A Structurally Characterized Pyrazinyl–Aryl Urea with Dual Anticancer and Kinase Inhibitory Potential


1-(3-Methylphenyl)-3-pyrazin-2-ylurea (also known as DP-802 or compound 5-3) is a pyrazinyl–aryl urea derivative belonging to the N-aryl-N′-pyrazinyl urea class [1]. This compound has been structurally characterized in complex with p38α kinase (PDB: 3NNW), revealing a distinctive type II binding mode that engages the Arg70 switch pocket rather than the canonical ATP hinge region [2]. In antiproliferative assays, it exhibits differential activity across human tumor cell lines, with a selectivity index (SI) that distinguishes it from closely related analogs [1].

Why 1-(3-Methylphenyl)-3-pyrazin-2-ylurea Cannot Be Replaced by Generic Pyrazinyl–Aryl Urea Analogs


Within the pyrazinyl–aryl urea series, small perturbations to the aryl substituent produce substantial shifts in both antiproliferative potency and cancer-cell selectivity that preclude simple analog substitution. As demonstrated in a systematic 28-compound panel, moving the methyl group from the meta (3-) to ortho (2-) or para (4-) position, or adding a second methyl substituent, alters IC50 values in T24 bladder cancer cells by up to 42% and can halve the selectivity index relative to normal urothelial cells [1]. These differences are governed by the compound's unique ability to occupy the p38α switch pocket via Arg70 engagement—a binding mode not shared by all pyrazinyl–urea analogs [2]. Consequently, substituting 1-(3-methylphenyl)-3-pyrazin-2-ylurea with a positional isomer or a di-substituted congener without re-validation risks compromising both target potency and therapeutic window.

Quantitative Differentiation of 1-(3-Methylphenyl)-3-pyrazin-2-ylurea Against Closest Structural Analogs


Superior Antiproliferative Potency in T24 Bladder Cancer Cells Relative to Unsubstituted Parent

In a head-to-head MTT assay across 28 pyrazinyl–aryl urea derivatives, the 3-methylphenyl analog (5-3) inhibited T24 bladder cancer cell proliferation with an IC50 of 9.57 ± 0.73 μM, compared to 19.82 ± 1.19 μM for the unsubstituted phenyl derivative (5-1), representing a 2.07-fold potency improvement [1]. The meta-methyl substitution also outperformed the ortho-methyl isomer (5-2, IC50 = 13.62 ± 0.95 μM) by 1.42-fold [1].

Bladder cancer Antiproliferative activity Pyrazinyl–aryl urea

Enhanced Selectivity Index Over Normal Urothelial Cells Compared to Unsubstituted and Para-Substituted Analogs

The selectivity index (SI = IC50,HCV29 / IC50,T24) serves as a key differentiator for therapeutic window. Compound 5-3 (3-methylphenyl) achieved an SI of 2.96, which is 1.63-fold higher than the unsubstituted parent 5-1 (SI = 1.83) and 1.44-fold higher than the para-methyl isomer 5-4 (SI = 2.05) [1]. Among monomethyl positional isomers, the meta-substituted compound uniquely combines potent T24 inhibition with the highest selectivity against normal HCV29 urothelial cells [1].

Selectivity index Cancer vs. normal cells Pyrazinyl–aryl urea

Meta-Methyl Substitution Avoids the Selectivity Penalty of Di-Substitution as Seen in 3,4-Dimethylphenyl Analog

Adding a second methyl group (3,4-dimethylphenyl, compound 5-6) increases T24 potency (IC50 = 8.93 ± 0.43 μM) but drastically reduces selectivity (SI = 1.43) compared to 5-3. This represents a 2.07-fold drop in therapeutic index from mono- to di-substitution despite only a marginal gain in potency (~7% IC50 reduction) [1].

Structure–activity relationship Selectivity Dimethyl substitution

Broad-Spectrum Antiproliferative Activity Across Multiple Cancer Histotypes with Defined SAR

The antiproliferative benefit of meta-methyl substitution is not limited to T24 cells. In Hep G2 hepatocellular carcinoma cells, 5-3 (IC50 = 11.24 ± 0.61 μM) is 1.38-fold more potent than unsubstituted 5-1 (IC50 = 15.55 ± 1.03 μM) [1]. In MGC-803 gastric cancer cells, 5-3 (IC50 = 14.56 ± 0.72 μM) modestly surpasses 5-1 (IC50 = 16.31 ± 0.94 μM) by 1.12-fold [1]. This consistent potency advantage across three distinct tumor types establishes the generalizability of the meta-methyl pharmacophore.

Pan-cancer activity Hepatocellular carcinoma Gastric cancer

Structurally Validated p38α Kinase Switch-Pocket Binding Mode Distinct from Canonical Type II Inhibitors

X-ray crystallography (PDB: 3NNW, 1.89 Å resolution) establishes that DP-802 binds p38α kinase via engagement of Arg70 in the switch pocket, obviating the canonical ATP hinge-binding interaction required by conventional type II inhibitors [1]. This binding mode correlates with an IC50 of 9 nM against p38α as annotated in PDBBind [2]. In contrast, many type II p38 inhibitors rely on hinge-region hydrogen bonds and exhibit different kinase selectivity profiles. The Arg70-mediated mechanism is a structurally validated point of differentiation from hinge-dependent p38 inhibitors [1].

p38α MAP kinase Switch pocket inhibitor X-ray crystallography

High-Value Application Scenarios for 1-(3-Methylphenyl)-3-pyrazin-2-ylurea Based on Quantitative Evidence


Bladder Cancer Lead Optimization and Chemical Probe Development

With its T24 IC50 of 9.57 ± 0.73 μM and a selectivity index of 2.96 over normal HCV29 urothelial cells [1], 1-(3-methylphenyl)-3-pyrazin-2-ylurea (5-3) serves as an ideal starting scaffold for bladder-cancer-focused medicinal chemistry campaigns. The well-characterized SAR among monomethyl positional isomers (5-1 through 5-4) provides a rational basis for further derivatization without re-traversing the entire analog space. Procurement of 5-3, rather than the unsubstituted or ortho-substituted variants, minimizes the potency gap that must be bridged in lead optimization.

p38α MAP Kinase Switch-Pocket Probe for Non-Canonical Inhibitor Discovery

The co-crystal structure with p38α (PDB 3NNW) demonstrates that this compound engages the Arg70 switch pocket, entirely bypassing the ATP hinge region [2]. With a biochemical IC50 of 9 nM [3], it is suitable as a chemical probe for functional studies of p38α conformational regulation, for high-throughput screening cascade validation, and as a reference compound for designing novel allosteric kinase inhibitors that avoid hinge-binding-related off-target effects.

Structure–Activity Relationship (SAR) Reference Standard for Pyrazinyl–Aryl Urea Libraries

The comprehensive dataset spanning 28 pyrazinyl–aryl urea derivatives [1] positions 5-3 as a critical SAR anchor point. Its quantifiable advantages over the unsubstituted phenyl (5-1), ortho-methyl (5-2), para-methyl (5-4), and 3,4-dimethyl (5-6) analogs—in terms of both potency and selectivity—make it an essential positive control for any new pyrazinyl–urea synthesis effort. Researchers building focused libraries should include 5-3 as a benchmark to calibrate the impact of novel substituent modifications.

Multi-Indication Cancer Panel Screening with Defined Selectivity Windows

The consistent potency advantage of 5-3 over the unsubstituted analog across three histologically distinct cancer cell lines (T24 bladder, Hep G2 liver, MGC-803 gastric) [1] supports its use as a pan-cancer screening probe. Procurement of 5-3 enables parallel assessment of pyrazinyl–urea pharmacology in multiple oncology indications while retaining a known selectivity window (SI = 2.96) that can serve as a minimum threshold for advancing next-generation analogs.

Quote Request

Request a Quote for 1-(3-Methylphenyl)-3-pyrazin-2-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.